6-bromo-N,4-dimethylpyridin-3-amine
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Overview
Description
6-Bromo-N,4-dimethylpyridin-3-amine is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound features a bromine atom at the 6th position and methyl groups at the 4th and nitrogen positions of the pyridine ring. It is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: This method involves the reaction of this compound with boronic acids or boronic esters in the presence of a palladium catalyst and a base. The reaction typically requires an inert atmosphere and heating to facilitate the coupling process.
Direct Bromination: Bromination of N,4-dimethylpyridin-3-amine using bromine in the presence of a suitable solvent, such as acetic acid, can yield the desired compound.
Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 6-hydroxy-N,4-dimethylpyridin-3-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents like hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and alkyl halides are employed, with reaction conditions varying based on the specific nucleophile and solvent used.
Major Products Formed:
Oxidation Products: N-oxide derivatives, sulfoxides, and sulfones.
Reduction Products: 6-hydroxy-N,4-dimethylpyridin-3-amine and other reduced derivatives.
Substitution Products: Hydroxylated, aminated, or alkylated derivatives of the original compound.
Scientific Research Applications
6-Bromo-N,4-dimethylpyridin-3-amine is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in the design and synthesis of potential drug candidates, with research focusing on its biological activity and pharmacological properties.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
6-Bromo-N,4-dimethylpyridin-3-amine is structurally similar to other brominated pyridines, such as 6-bromo-2,4-dimethylpyridin-3-amine and 6-bromo-N,N-dimethylpyridin-3-amine. its unique substitution pattern and reactivity profile distinguish it from these compounds. The presence of the methyl group at the nitrogen position enhances its stability and reactivity, making it a valuable compound in various applications.
Comparison with Similar Compounds
6-bromo-2,4-dimethylpyridin-3-amine
6-bromo-N,N-dimethylpyridin-3-amine
5-bromo-2-methylpyridin-3-amine
Properties
IUPAC Name |
6-bromo-N,4-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTJQOKJVIRTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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